Pentanedioic acid, 3-oxo-, ethyl methyl ester
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Overview
Description
Pentanedioic acid, 3-oxo-, ethyl methyl ester: is an organic compound with the molecular formula C8H12O5 and a molecular weight of 188.18 g/mol . It is a derivative of pentanedioic acid, featuring both ethyl and methyl ester functional groups. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentanedioic acid, 3-oxo-, ethyl methyl ester can be synthesized through esterification reactions involving pentanedioic acid and the corresponding alcohols (ethanol and methanol). The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired ester.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pentanedioic acid, 3-oxo-, ethyl methyl ester can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of hydroxy esters.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of pentanedioic acid esters.
Reduction: Hydroxy esters.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Pentanedioic acid, 3-oxo-, ethyl methyl ester is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including drug development and formulation.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which pentanedioic acid, 3-oxo-, ethyl methyl ester exerts its effects involves its functional groups. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols. The keto group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- Pentanedioic acid, 3-oxo-, diethyl ester
- Pentanedioic acid, 3-oxo-, dimethyl ester
- Pentanoic acid, 3-oxo-, methyl ester
Comparison:
- Pentanedioic acid, 3-oxo-, diethyl ester has two ethyl ester groups, making it more hydrophobic compared to the ethyl methyl ester derivative.
- Pentanedioic acid, 3-oxo-, dimethyl ester features two methyl ester groups, which may result in different reactivity and solubility properties.
- Pentanoic acid, 3-oxo-, methyl ester has a shorter carbon chain and only one ester group, leading to distinct chemical behavior and applications.
Pentanedioic acid, 3-oxo-, ethyl methyl ester stands out due to its unique combination of ethyl and methyl ester groups, offering a balance of hydrophobicity and reactivity that can be advantageous in various chemical and industrial processes.
Properties
IUPAC Name |
1-O-ethyl 5-O-methyl 3-oxopentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-3-13-8(11)5-6(9)4-7(10)12-2/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBQRDSBFWLESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451236 |
Source
|
Record name | Pentanedioic acid, 3-oxo-, ethyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64127-41-9 |
Source
|
Record name | Pentanedioic acid, 3-oxo-, ethyl methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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